molecular formula C24H29N3O7S2 B1248787 (9-(N-(3-Morpholinopropyl)-sulfonyl)-5,6-dihydro-5-oxo-11-H-indeno (1,2-C) isoquinoline methanesulfonic acid CAS No. 501364-91-6

(9-(N-(3-Morpholinopropyl)-sulfonyl)-5,6-dihydro-5-oxo-11-H-indeno (1,2-C) isoquinoline methanesulfonic acid

Cat. No. B1248787
CAS RN: 501364-91-6
M. Wt: 535.6 g/mol
InChI Key: ICMWGKNAXGUKQN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

INO-1001 is a isoindolinone derivative and potent inhibitor of the nuclear enzyme poly (ADP-ribose) polymerase (PARP) with chemosensitization and radiosensitization properties. INO-1001 inhibits PARP, which may result in inhibition of tumor cell DNA repair mechanisms and, so, tumor cell resistance to chemotherapy and radiation therapy. PARP enzymes are activated by DNA breaks and have been implicated in the repair of DNA single-strand breaks (SSB).

Scientific Research Applications

  • Antibacterial Applications : The compound 1,4-dihydro-1-ethyl-6-fluoro-7-(4-methyl-1-piperazinyl)-4-oxoquinoline-3-carboxylic acid (1589 R.B.), which shares a similar structural motif with the mentioned compound, has been identified as a broad antibacterial agent active against experimental infections. It suggests potential in treating systemic infections due to its toxicological and pharmacokinetic profiles (Goueffon et al., 1981).

  • Enzyme Reaction Modulation : Another compound, methanesulfonyl fluoride, shows an oxydiaphoric (acid-transferring) inhibition effect on acetylcholinesterase, indicating the possibility of the chemical family in modulating enzyme reactions. This compound reacts with the enzyme to produce a methanesulfonyl enzyme derivative, which is crucial in understanding enzyme catalysis and potential drug design (Kitz & Wilson, 1963).

  • Chemical Synthesis and Reactivity Studies : The behavior of dihydroisoquinoline-derived oxaziridines in relation to methanesulfonic acid was studied, indicating the reactivity of such compounds in organic synthesis. This information is vital for chemists interested in synthetic applications or understanding the behavior of similar compounds (Kammoun et al., 2011).

  • Anticancer Activity : Indeno[1,2-c]isoquinolines are noted for their anticancer activity, particularly as topoisomerase I inhibitors. The synthesis and transformation of related compounds are crucial for developing new anticancer drugs (Xiao & Cushman, 2005).

  • Molecular Structure Studies : The synthesis and molecular structure analysis of various quinoline and isoquinoline compounds, such as silver(I) trifluoromethanesulfonate with isoquinoline, provide insights into the structural aspects of similar compounds. Understanding the molecular structure is fundamental for applications in material science and drug design (Huang et al., 2012).

properties

CAS RN

501364-91-6

Product Name

(9-(N-(3-Morpholinopropyl)-sulfonyl)-5,6-dihydro-5-oxo-11-H-indeno (1,2-C) isoquinoline methanesulfonic acid

Molecular Formula

C24H29N3O7S2

Molecular Weight

535.6 g/mol

IUPAC Name

methanesulfonic acid;N-(3-morpholin-4-ylpropyl)-5-oxo-6,11-dihydroindeno[1,2-c]isoquinoline-9-sulfonamide

InChI

InChI=1S/C23H25N3O4S.CH4O3S/c27-23-20-5-2-1-4-19(20)21-15-16-14-17(6-7-18(16)22(21)25-23)31(28,29)24-8-3-9-26-10-12-30-13-11-26;1-5(2,3)4/h1-2,4-7,14,24H,3,8-13,15H2,(H,25,27);1H3,(H,2,3,4)

InChI Key

ICMWGKNAXGUKQN-UHFFFAOYSA-N

SMILES

CS(=O)(=O)O.C1COCCN1CCCNS(=O)(=O)C2=CC3=C(C=C2)C4=C(C3)C5=CC=CC=C5C(=O)N4

Canonical SMILES

CS(=O)(=O)O.C1COCCN1CCCNS(=O)(=O)C2=CC3=C(C=C2)C4=C(C3)C5=CC=CC=C5C(=O)N4

Other CAS RN

501364-91-6

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(9-(N-(3-Morpholinopropyl)-sulfonyl)-5,6-dihydro-5-oxo-11-H-indeno (1,2-C) isoquinoline methanesulfonic acid
Reactant of Route 2
Reactant of Route 2
(9-(N-(3-Morpholinopropyl)-sulfonyl)-5,6-dihydro-5-oxo-11-H-indeno (1,2-C) isoquinoline methanesulfonic acid
Reactant of Route 3
(9-(N-(3-Morpholinopropyl)-sulfonyl)-5,6-dihydro-5-oxo-11-H-indeno (1,2-C) isoquinoline methanesulfonic acid
Reactant of Route 4
Reactant of Route 4
(9-(N-(3-Morpholinopropyl)-sulfonyl)-5,6-dihydro-5-oxo-11-H-indeno (1,2-C) isoquinoline methanesulfonic acid
Reactant of Route 5
Reactant of Route 5
(9-(N-(3-Morpholinopropyl)-sulfonyl)-5,6-dihydro-5-oxo-11-H-indeno (1,2-C) isoquinoline methanesulfonic acid
Reactant of Route 6
(9-(N-(3-Morpholinopropyl)-sulfonyl)-5,6-dihydro-5-oxo-11-H-indeno (1,2-C) isoquinoline methanesulfonic acid

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